5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione
Overview
Description
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione is a heterocyclic compound with the molecular formula C10H14S5. It is known for its unique structure, which includes a dithiole ring fused with a dithiolo ring, and a hexyl group attached to the dithiole ring.
Mechanism of Action
Target of Action
Dithioles often have biological activity and can interact with various enzymes and receptors in the body .
Mode of Action
The sulfur atoms in the dithiole ring could potentially form bonds with certain amino acids in proteins, altering their function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione” might affect. Dithioles can participate in a variety of chemical reactions, and could potentially affect multiple pathways .
Pharmacokinetics
These properties can be influenced by many factors including the compound’s size, charge, lipophilicity, and the presence of functional groups .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
The synthesis of 5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione typically involves the reaction of hexyl bromide with a dithiolate precursor under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity .
This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield .
Chemical Reactions Analysis
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the thione group to a thiol group, which can further react to form disulfides.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione has several scientific research applications:
Comparison with Similar Compounds
5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione can be compared with other similar compounds, such as:
Tetrathiafulvalene (TTF): Both compounds are used in the field of molecular conductors, but Tetrathiafulvalene has a different structure and electronic properties.
1,3-Dithiole-2-thione: This compound shares the dithiole ring structure but lacks the hexyl group, which affects its reactivity and applications.
Hexylthiophene: While this compound contains a hexyl group and sulfur atoms, its structure and properties are significantly different from this compound.
The uniqueness of this compound lies in its combination of the dithiolo and dithiole rings with a hexyl group, which imparts specific electronic and chemical properties that are valuable in various applications .
Properties
IUPAC Name |
2-hexyl-[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S5/c1-2-3-4-5-6-7-12-8-9(13-7)15-10(11)14-8/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWMTOWGAZGYGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1SC2=C(S1)SC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659770 | |
Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202126-51-0 | |
Record name | 5-Hexyl-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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